molecular formula C11H20INO3 B2452532 tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate CAS No. 1602880-84-1

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate

Cat. No. B2452532
M. Wt: 341.189
InChI Key: JCWXSRVITIPYMO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1602880-84-1 . It has a molecular weight of 341.19 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI Code of “tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate” is 1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Crystal Structure and Molecular Packing

The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a variant of the tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate, exhibits unique molecular packing in its crystal structure. X-ray studies have revealed significant details about the orientation of side chains and the presence of strong O-H...O=C hydrogen bonds, which lead to infinite chains within the crystal structure (Didierjean et al., 2004).

Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds like crizotinib. It's synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the structural verification is done using MS and 1 HNMR spectrum (Kong et al., 2016).

Key Intermediate of Vandetanib

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as the key intermediate for Vandetanib, a drug used in cancer therapy. Its synthesis involves acylation, sulfonation, and substitution steps, with the structures confirmed by MS and 1HNMR. The process is optimized to improve yield (Wang et al., 2015).

Structural Insights and Pharmaceutical Applications

The compound has been involved in the synthesis and characterization of various pharmaceutical intermediates and derivatives. Studies have provided insights into the molecular and crystal structures, highlighting the significance of intermolecular interactions and stereochemistry in drug design and synthesis (Richter et al., 2009).

Safety And Hazards

This compound is associated with certain hazards. It has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Future Directions

The future directions of “tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate” would depend on the outcomes of ongoing research. As it is used for research purposes , advancements in related fields could lead to new applications for this compound.

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXSRVITIPYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate

CAS RN

1602880-84-1
Record name tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate
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